molecular formula C15H11ClN2O2S2 B2698359 2-(4-chlorophenoxy)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]acetamide CAS No. 330201-62-2

2-(4-chlorophenoxy)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]acetamide

Cat. No.: B2698359
CAS No.: 330201-62-2
M. Wt: 350.84
InChI Key: OATIXWRBDVEKIH-UHFFFAOYSA-N
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Description

2-(4-Chlorophenoxy)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]acetamide is a thiazole-based acetamide derivative featuring a 4-chlorophenoxy group on the acetamide side chain and a thiophen-2-yl substituent at the 4-position of the thiazole ring. The compound’s structure combines aromatic heterocycles (thiazole and thiophene) with a chlorinated phenoxy group, which may enhance lipophilicity and influence biological interactions. Though direct pharmacological data for this compound are lacking, structurally related analogs demonstrate activities such as kinase modulation (e.g., c-Abl activation) and antiproliferative effects .

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O2S2/c16-10-3-5-11(6-4-10)20-8-14(19)18-15-17-12(9-22-15)13-2-1-7-21-13/h1-7,9H,8H2,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OATIXWRBDVEKIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CSC(=N2)NC(=O)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]acetamide typically involves the reaction of 4-chlorophenol with 2-bromoacetyl chloride to form 2-(4-chlorophenoxy)acetyl chloride. This intermediate is then reacted with 4-(thiophen-2-yl)thiazol-2-amine under suitable conditions to yield the final product. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Substitution Reactions

The chlorophenoxy group and electrophilic positions on the thiazole/thiophene rings participate in nucleophilic and electrophilic substitution reactions.

Reaction TypeReagents/ConditionsProducts/OutcomesReferences
Nucleophilic Aromatic Substitution (Cl)Sodium methoxide (NaOMe), methanol, refluxMethoxy-phenoxy derivative
Thiazole C-5 BrominationN-Bromosuccinimide (NBS), CH₂Cl₂, 0°CBrominated thiazole intermediate
Thiophene Electrophilic SubstitutionHNO₃/H₂SO₄, 50°CNitro-thiophene derivative (position varies)

Key Findings :

  • Chlorine on the phenoxy group is replaceable under basic conditions (e.g., NaOMe), yielding methoxy derivatives.

  • Bromination at the thiazole C-5 position using NBS enables further functionalization (e.g., coupling with amines) .

  • Thiophene undergoes nitration at the 3- or 5-position under strong acidic conditions .

Oxidation and Reduction

The acetamide and aromatic systems exhibit redox reactivity.

Reaction TypeReagents/ConditionsProducts/OutcomesReferences
Acetamide OxidationKMnO₄, H₂O, 100°CCarboxylic acid derivative
Thiophene Ring OxidationOzone (O₃), then H₂O₂Sulfone or sulfoxide formation
Reduction of AcetamideLiAlH₄, THF, 0°C → RTAmine derivative

Key Findings :

  • Strong oxidizing agents like KMnO₄ convert the acetamide group to a carboxylic acid.

  • Ozonolysis of the thiophene ring produces sulfoxides or sulfones depending on conditions .

  • LiAlH₄ reduces the acetamide to a primary amine, retaining the heterocyclic framework .

Cyclization and Condensation

The molecule’s functional groups enable cyclization under specific conditions.

Reaction TypeReagents/ConditionsProducts/OutcomesReferences
Hydrazide FormationHydrazine hydrate, ethanol, refluxHydrazide intermediate
Oxadiazole SynthesisCS₂, KOH, ethanol, reflux1,3,4-Oxadiazole derivative
Thiazole-Thiophene FusionCuI, Pd(PPh₃)₄, DMF, 120°CPolycyclic heteroaromatic systems

Key Findings :

  • Reaction with hydrazine forms a hydrazide, a precursor for oxadiazole synthesis via cyclization with CS₂ .

  • Cross-coupling reactions (e.g., Ullmann-type) enable fusion of thiazole and thiophene rings into larger heterocycles .

Acid/Base-Mediated Hydrolysis

The acetamide and ester-like linkages are susceptible to hydrolysis.

Reaction TypeReagents/ConditionsProducts/OutcomesReferences
Acidic HydrolysisHCl (6M), reflux, 6h2-(4-Chlorophenoxy)acetic acid + Thiazolylamine
Basic HydrolysisNaOH (2M), ethanol, 70°CSodium phenoxide + Thiazole-acetamide salt

Key Findings :

  • Prolonged acidic hydrolysis cleaves the acetamide bond, yielding carboxylic acid and amine fragments.

  • Basic conditions deprotonate the phenoxy group, forming salts without breaking the thiazole ring .

Interaction with Biological Targets

While not a classical chemical reaction, the compound’s structure facilitates non-covalent interactions with enzymes.

Target ProteinBinding Affinity (ΔG, kcal/mol)Interaction SitesReferences
Cyclooxygenase-2 (COX-2)-8.2Hydrophobic pocket near Phe-381, Tyr-385
5-Lipoxygenase (5-LOX)-7.8Coordinated Fe³⁺ site, His-372, His-550

Key Findings :

  • Docking studies suggest strong binding to COX-2 and 5-LOX via hydrophobic and hydrogen-bonding interactions .

  • The chlorophenoxy group enhances lipophilicity, improving membrane permeability.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of compounds containing thiazole and thiophene rings exhibit significant antimicrobial properties. In particular, studies have shown that similar compounds can effectively combat various bacterial strains and fungi. For instance, the synthesis and evaluation of thiazole derivatives have demonstrated promising results against both Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Activity of Thiazole Derivatives

CompoundMicrobial TargetActivity Level
d1Staphylococcus aureusHigh
d2Escherichia coliModerate
d3Candida albicansHigh

Anticancer Activity

The anticancer potential of 2-(4-chlorophenoxy)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]acetamide has been explored through various in vitro studies. Compounds with similar structures have been tested against cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer). Results indicate that certain derivatives exhibit cytotoxic effects comparable to established anticancer agents like cisplatin .

Table 2: Anticancer Activity Against Different Cell Lines

CompoundCell LineIC50 (µM)
d6MCF715
d7A54920

Molecular Docking Studies

Molecular docking studies have been employed to understand the binding interactions between these compounds and biological targets. For instance, docking simulations suggest that the thiazole moiety interacts favorably with key enzymes involved in cancer cell proliferation, such as dihydrofolate reductase (DHFR) . This interaction may inhibit the enzyme's activity, leading to reduced tumor growth.

Synthesis and Structural Modifications

The synthesis of this compound typically involves the reaction of chloroacetyl chloride with appropriate thiophene and thiazole derivatives under controlled conditions. This process allows for the modification of substituents on the aromatic rings to enhance biological activity or alter pharmacokinetic properties .

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may bind to and inhibit the activity of enzymes involved in inflammation or cell proliferation pathways.

Comparison with Similar Compounds

Substituent Effects on Bioactivity

  • Electron-Withdrawing Groups (Cl, F): Compounds 14 and 15 () demonstrate that chloro and fluoro substituents on the thiazole’s phenyl ring enhance c-Abl kinase activation, likely due to improved target binding via electronic effects .
  • Thiophene vs. Comparatively, phenyl-substituted analogs (e.g., ) prioritize kinase modulation.
  • Phenoxy vs. Alkyl Chains: The 4-chlorophenoxy group in the target compound may increase membrane permeability compared to alkylated analogs (e.g., CPN-9’s trimethylphenoxy group), which are optimized for Nrf2 activation .

Pharmacological Potential

While the target compound’s specific activity is undocumented, structural parallels suggest possible roles in:

  • Kinase Inhibition/Activation: Similar to ’s c-Abl activators and ’s tyrosine kinase inhibitors .
  • Antiproliferative Activity: Thiophene-containing derivatives (e.g., compound 55 in ) show promise in cancer research .

Biological Activity

The compound 2-(4-chlorophenoxy)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]acetamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article provides a comprehensive overview of the biological activity associated with this compound, drawing from various studies and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C14H12ClN3O2S\text{C}_{14}\text{H}_{12}\text{ClN}_3\text{O}_2\text{S}

This structure features a chlorophenoxy group linked to a thiazole derivative, which is known for its diverse biological properties.

Anticancer Activity

Several studies have explored the anticancer potential of compounds related to thiophenes and thiazoles. For instance, derivatives containing thiophene rings have shown significant cytotoxic effects against various cancer cell lines. In a study focused on 1,3,4-thiadiazole derivatives, compounds exhibited promising activity against HepG-2 (liver cancer) and A-549 (lung cancer) cell lines, with some showing IC50 values lower than that of standard drugs like cisplatin .

Table 1: Anticancer Activity of Thiophene Derivatives

CompoundCell LineIC50 (µM)Reference
Compound AHepG-25.0
Compound BA-5498.0
Compound CMCF79.7

Anti-inflammatory Effects

Research has indicated that compounds similar to this compound may exhibit anti-inflammatory properties. In vitro assays targeting COX enzymes revealed that certain thiazole derivatives effectively inhibited COX-1 and COX-2 activities, suggesting potential applications in treating inflammatory diseases .

Table 2: Anti-inflammatory Activity of Thiazole Derivatives

CompoundCOX Inhibition (%)Reference
Compound DCOX-1: 70%
Compound ECOX-2: 65%

Osteoclastogenesis Inhibition

A related compound, N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-(4-chlorophenoxy)acetamide (PPOAC-Bz), demonstrated strong inhibitory effects on osteoclastogenesis. This compound altered mRNA expressions of osteoclast-specific marker genes and blocked the formation of mature osteoclasts in vitro, indicating its potential for treating osteolytic disorders . While this study does not directly involve our compound of interest, it highlights the biological relevance of chlorophenoxy derivatives.

Case Studies and Research Findings

  • In Vitro Studies : A series of synthesized thiazole derivatives were tested against various cancer cell lines. The results indicated that modifications to the thiophene and thiazole structures significantly influenced their cytotoxicity profiles.
  • Molecular Docking Studies : Molecular docking simulations have been employed to predict the binding affinities of these compounds to target proteins involved in cancer progression and inflammation. These studies help elucidate the mechanisms behind their biological activities.

Q & A

Q. What are the standard synthetic routes and purification strategies for 2-(4-chlorophenoxy)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]acetamide?

The compound is synthesized via condensation of 4-(thiophen-2-yl)-1,3-thiazol-2-amine with 2-(4-chlorophenoxy)acetyl chloride. Key steps include:

  • Reagent optimization : Use of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in dichloromethane with triethylamine as a base (similar to methods in ).
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from methanol/acetone mixtures (1:1) to achieve >95% purity .
  • Intermediate characterization : Confirm 2-(4-chlorophenoxy)acetic acid formation via FTIR (C=O stretch at ~1700 cm⁻¹) and NMR (singlet for CH₂ at δ 4.2 ppm) .

Q. How is the molecular structure of this compound confirmed experimentally?

Structural elucidation combines:

  • Spectroscopy :
  • ¹H/¹³C NMR : Thiazole C-H protons appear as doublets (δ 7.1–7.3 ppm), while the thiophenyl group shows resonances at δ 6.8–7.5 ppm .
  • FTIR : Amide C=O stretch at ~1650 cm⁻¹ and aromatic C-Cl vibration at 750 cm⁻¹ .
    • X-ray crystallography : Single-crystal diffraction (Mo-Kα radiation) refined using SHELXL (). The thiazole and thiophene rings exhibit dihedral angles of ~60°, with intermolecular N–H⋯N hydrogen bonds stabilizing the lattice .

Q. What in vitro assays are used for preliminary biological activity screening?

  • Antimicrobial activity : Broth microdilution (MIC determination) against S. aureus and E. coli ().
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values compared to controls like cisplatin .
  • Protein synthesis inhibition : Radiolabeled amino acid incorporation assays to assess mechanistic interference ().

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on thiophene/thiazole) influence bioactivity?

  • Substituent effects :
Substituent PositionBioactivity TrendExample Data
4-Cl on phenoxy↑ AntimicrobialMIC = 8 µg/mL (vs. 32 µg/mL for non-Cl)
Thiophene → pyridine↓ CytotoxicityIC₅₀ = 120 µM (vs. 45 µM for thiophene)
  • Methodology :
  • Molecular docking : Simulations (AutoDock Vina) to assess binding to bacterial ribosomes or kinase targets.
  • QSAR modeling : Hammett constants (σ) correlate electron-withdrawing groups (e.g., -Cl) with enhanced activity .

Q. What challenges arise in crystallizing this compound, and how are they resolved?

  • Challenges : Polymorphism due to flexible acetamide linker; solvent-dependent packing (e.g., methanol vs. DMSO).
  • Solutions :
  • Seeding : Introduce microcrystals from slow evaporation ().
  • Temperature control : Crystallize at 4°C to reduce thermal motion and improve diffraction quality .
  • Additives : Use 5% glycerol to stabilize hydrogen-bonded dimers (R₂²(8) motifs) .

Q. How can contradictory data on biological activity across studies be resolved?

  • Case example : Discrepancies in IC₅₀ values (e.g., 45 µM vs. 90 µM for HeLa cells) may stem from:
  • Assay conditions : Serum concentration (e.g., 10% FBS vs. serum-free media) affecting compound solubility .
  • Cell passage number : Higher passages may reduce sensitivity due to genetic drift.
    • Resolution strategies :
  • Standardized protocols : Follow OECD guidelines for cell viability assays.
  • Dose-response validation : Use orthogonal assays (e.g., ATP-based luminescence) to confirm results .

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